GSK3368715 hydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

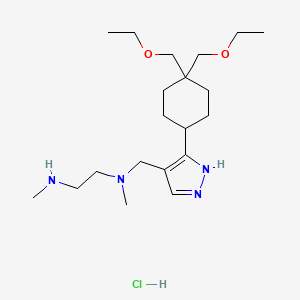

N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N4O2.ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRVJUOWIQSTJPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK3368715 Hydrochloride: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of GSK3368715, detailing its molecular targets, downstream cellular consequences, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action

GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex of Type I PRMTs.[1][3] This class of enzymes is responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates, a post-translational modification critical in various cellular processes, including signal transduction, gene expression, and DNA damage repair.[1][4] The dysregulation of Type I PRMT activity has been implicated in the pathogenesis of numerous cancers, making them an attractive therapeutic target.[1][5]

The primary molecular targets of GSK3368715 are PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[6] By inhibiting these enzymes, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA), leading to an accumulation of monomethylarginine (MMA) and a subsequent shift towards the formation of symmetric dimethylarginine (SDMA) by Type II PRMTs.[6][7] This alteration in the cellular landscape of arginine methylation disrupts key signaling pathways and ultimately leads to anti-proliferative effects in a broad range of cancer cell lines.[6]

Quantitative Inhibitory Activity

The potency of GSK3368715 against various Type I PRMTs has been characterized by determining its half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app).

| Target Enzyme | IC50 (nM) | Ki app (nM) |

| PRMT1 | 3.1 | 1.5 - 81 |

| PRMT3 | 48 | 1.5 - 81 |

| PRMT4 (CARM1) | 1148 | 1.5 - 81 |

| PRMT6 | 5.7 | 1.5 - 81 |

| PRMT8 | 1.7 | 1.5 - 81 |

Data compiled from multiple sources.[3][6][7]

Downstream Signaling Pathways

Inhibition of Type I PRMTs by GSK3368715 modulates several critical signaling pathways frequently dysregulated in cancer.

EGFR and Wnt Signaling

Preclinical studies have shown that PRMT1 plays a role in the regulation of the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1][4] PRMT1 inhibition can lead to decreased expression of EGFR and key components of the Wnt pathway, thereby attenuating their oncogenic signaling.[4]

RNA Metabolism and DNA Damage Response

Type I PRMTs are also involved in RNA processing and the DNA damage response.[1] Inhibition by GSK3368715 can lead to altered exon usage and may sensitize cancer cells to DNA damaging agents.[3]

Experimental Protocols

In Vitro IC50 Determination for PRMTs

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against PRMT enzymes involves a radiometric assay.

Methodology:

-

Reaction Setup: Recombinant PRMT enzyme, a biotinylated peptide substrate, and S-adenosyl-L-[³H]-methionine ([³H]-SAM) are combined in a reaction buffer.

-

Inhibitor Addition: GSK3368715 is added at varying concentrations.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for the methylation reaction to occur.[1]

-

Termination: The reaction is stopped.[1]

-

Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated peptide, and the amount of incorporated [³H]-methyl groups is quantified using a scintillation counter.[1]

In Cell Western for Anti-proliferative Effects

The anti-proliferative effects of GSK3368715 on cancer cell lines can be assessed using an In-Cell Western assay.

Methodology:

-

Cell Seeding: Cancer cells (e.g., RKO cells) are seeded in 384-well plates.[6]

-

Treatment: Cells are treated with a dilution series of GSK3368715 or a DMSO control.[6]

-

Incubation: Plates are incubated for a specified period (e.g., 3 days) at 37°C in a 5% CO2 environment.[6]

-

Fixation and Permeabilization: Cells are fixed with methanol.[6]

-

Blocking: Non-specific binding is blocked using a blocking buffer.[6]

-

Staining and Detection: Cells are then stained with antibodies against a proliferation marker and a normalization protein, followed by detection with fluorescently labeled secondary antibodies. The signal intensity is quantified to determine cell proliferation.

Preclinical and Clinical Overview

In Vitro and In Vivo Anti-Tumor Activity

GSK3368715 has demonstrated potent anti-proliferative activity across a wide array of solid and hematological cancer cell lines.[6] In vivo studies using xenograft models have shown that GSK3368715 can lead to significant tumor growth inhibition and even tumor regression.[7] For instance, in a BxPC3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at doses of 150 mg/kg and 300 mg/kg, respectively.[3][7]

Interestingly, the anti-tumor activity of GSK3368715 can be enhanced when combined with inhibitors of PRMT5, the primary Type II PRMT.[8] This synergistic effect is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which leads to the accumulation of an endogenous PRMT5 inhibitor.[8] This suggests that MTAP status could be a potential biomarker for patient selection.[8]

Clinical Development

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[9][10] The study explored oral once-daily doses of 50, 100, and 200 mg.[9] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement in tumor biopsies at the lower, better-tolerated doses.[9] The best response observed in the trial was stable disease in 29% of patients.[9]

Conclusion

This compound is a potent, SAM-uncompetitive inhibitor of Type I PRMTs with a well-defined mechanism of action. By altering the landscape of protein arginine methylation, it disrupts key oncogenic signaling pathways, leading to anti-proliferative effects in a broad range of cancers. While preclinical data were promising, its clinical development was halted due to safety concerns. Nevertheless, the study of GSK3368715 has provided valuable insights into the therapeutic potential of targeting Type I PRMTs in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Facebook [cancer.gov]

GSK3368715: A Technical Overview of a First-in-Class Type I PRMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715, also known as EPZ019997, is a potent, orally bioavailable, and reversible small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical to regulating numerous cellular processes.[1] Dysregulation of Type I PRMT activity, which leads to asymmetric dimethylation of arginine, has been implicated in the pathogenesis of various cancers, making these enzymes attractive therapeutic targets.[1][2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, preclinical data, and relevant experimental protocols for GSK3368715.

Chemical Structure and Properties

GSK3368715 is a complex small molecule with the following identifiers:

-

IUPAC Name: N1-((3-(4,4-bis(ethoxymethyl)cyclohexyl)-1H-pyrazol-4-yl)methyl)-N1,N2-dimethylethane-1,2-diamine

-

SMILES: CN(CCNC)CC1=CNN=C1C2CCC(COCC)(COCC)CC2

-

Molecular Formula: C₂₀H₃₈N₄O₂

-

Molecular Weight: 366.54 g/mol

Mechanism of Action

GSK3368715 is a SAM-uncompetitive inhibitor of Type I PRMTs.[3] This means that it does not bind to the enzyme's active site in the absence of the SAM cofactor. Instead, it is believed to bind to the enzyme-SAM complex, preventing the transfer of the methyl group to the protein substrate. This mechanism of action contributes to its specificity and potency.

Preclinical Data

In Vitro Inhibitory Activity

GSK3368715 has been shown to be a potent inhibitor of several Type I PRMTs, with selectivity over Type II PRMTs. The following table summarizes its inhibitory activity (IC50) against a panel of PRMT enzymes.

| Target PRMT | IC50 (nM) |

| PRMT1 | 3.1 |

| PRMT3 | 48 |

| PRMT4 (CARM1) | 1148 |

| PRMT6 | 5.7 |

| PRMT8 | 1.7 |

Cellular and In Vivo Anti-Tumor Activity

GSK3368715 has demonstrated broad anti-proliferative activity across a range of cancer cell lines.[3] In vivo studies using xenograft models of various cancers, including diffuse large B-cell lymphoma and pancreatic cancer, have shown that oral administration of GSK3368715 can lead to significant tumor growth inhibition.[3]

Signaling Pathways and Biological Effects

The inhibition of Type I PRMTs by GSK3368715 has been shown to modulate several key signaling pathways implicated in cancer.

EGFR and Wnt Signaling

Research has indicated that PRMT1, a primary target of GSK3368715, plays a role in the regulation of the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[4][5] By inhibiting PRMT1, GSK3368715 can potentially disrupt these pathways, which are often hyperactivated in cancer, leading to decreased cell proliferation and survival.

References

- 1. benchchem.com [benchchem.com]

- 2. Facebook [cancer.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

GSK3368715: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the First-in-Class Type I PRMT Inhibitor

GSK3368715 (also known as EPZ019997) is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] As a first-in-class molecule to enter clinical trials, it represents a significant tool for investigating the therapeutic potential of targeting arginine methylation in oncology. This technical guide provides a comprehensive overview of GSK3368715, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its characterization.

Core Mechanism of Action

GSK3368715 is an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[1] This class of enzymes, which includes PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8, is responsible for the asymmetric dimethylation of arginine residues on a multitude of protein substrates.[2] By binding to the enzyme-substrate complex, GSK3368715 prevents the transfer of a methyl group from SAM to the arginine residue. This leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][3] The crystal structure of GSK3368715 bound to PRMT1 has been resolved, providing detailed insights into its binding mode.[4]

Data Presentation

Biochemical Inhibitory Activity

GSK3368715 exhibits potent inhibition of several Type I PRMTs, with a high degree of selectivity over other classes of methyltransferases.

| Target Enzyme | IC50 (nM) | Apparent Ki (nM) |

| PRMT1 | 3.1[4][5][6] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |

| PRMT3 | 48[5][6] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |

| PRMT4 (CARM1) | 1148[5][6] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |

| PRMT6 | 5.7[5][6] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |

| PRMT8 | 1.7[5] | 1.5 - 81 (for PRMT1, 3, 4, 6, 8)[3] |

Cellular Activity

GSK3368715 has demonstrated anti-proliferative effects across a broad range of cancer cell lines.

| Cell Line | Cancer Type | Cellular IC50 (nM) | Effect |

| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | Cytotoxic |

| HCT-116 | Colorectal Carcinoma | 38,250 | Anti-proliferative |

| BxPC-3 | Pancreatic Adenocarcinoma | Varies | Cytostatic |

| ACHN | Renal Cell Carcinoma | Varies | Cytostatic |

| MDA-MB-468 | Triple-Negative Breast Cancer | Varies | Cytostatic |

Note: IC50 values in cellular assays can vary depending on the experimental conditions, such as cell density and serum concentration.

Phase 1 Clinical Trial (NCT03666988) Summary

A Phase 1, first-in-human study of GSK3368715 was conducted in patients with advanced solid tumors and diffuse large B-cell lymphoma.[7][8]

| Parameter | Details |

| Dosing | Oral, once-daily escalating doses of 50 mg, 100 mg, and 200 mg.[7] |

| Pharmacokinetics | Maximum plasma concentration (Tmax) reached within 1 hour post-dosing.[7][8] |

| Pharmacodynamics | Target engagement was observed in the blood; however, it was modest and variable in tumor biopsies at the 100 mg dose.[7][8] |

| Efficacy | The best response observed was stable disease in 29% of patients (9 out of 31).[7][8] |

| Adverse Events | A higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism, was observed, particularly at the 200 mg dose.[7][8] Dose-limiting toxicities were reported in 25% of patients at 200 mg.[7] |

| Outcome | The study was terminated early due to the unfavorable risk/benefit profile, citing the incidence of TEEs, limited target engagement at lower doses, and lack of clinical efficacy.[7][8] |

Signaling Pathways and Experimental Workflows

Mechanism of Type I PRMT Inhibition

dot digraph "PRMT1_Inhibition" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of Type I PRMT Inhibition by GSK3368715", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

PRMT1 [label="Type I PRMT (e.g., PRMT1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Protein Substrate\n(Arginine residue)", fillcolor="#FBBC05", fontcolor="#202124"]; SAM [label="SAM\n(Methyl Donor)", fillcolor="#34A853", fontcolor="#FFFFFF"]; GSK3368715 [label="GSK3368715", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ES_Complex [label="Enzyme-Substrate\nComplex", fillcolor="#F1F3F4", fontcolor="#202124"]; Methylated_Substrate [label="Asymmetrically Dimethylated\nSubstrate (ADMA)", fillcolor="#FBBC05", fontcolor="#202124"]; SAH [label="SAH", fillcolor="#34A853", fontcolor="#FFFFFF"];

PRMT1 -> ES_Complex; Substrate -> ES_Complex; ES_Complex -> Methylated_Substrate [label="Methylation"]; ES_Complex -> SAH; SAM -> ES_Complex [label="Binds to"]; GSK3368715 -> ES_Complex [label="Binds and Inhibits", style=dashed, color="#EA4335"]; }

Caption: GSK3368715 acts as a SAM-uncompetitive inhibitor of Type I PRMTs.

Downstream Signaling Pathways Affected by GSK3368715

dot digraph "Downstream_Signaling" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Key Signaling Pathways Modulated by GSK3368715", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

GSK3368715 [label="GSK3368715", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PRMT1 [label="Type I PRMTs\n(e.g., PRMT1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EGFR_Pathway [label="EGFR Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; Wnt_Pathway [label="Wnt/β-catenin Signaling", fillcolor="#FBBC05", fontcolor="#202124"]; RNA_Metabolism [label="RNA Metabolism\n(Splicing, Polyadenylation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; DDR [label="DNA Damage Response", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#5F6368", fontcolor="#FFFFFF"];

GSK3368715 -> PRMT1 [label="Inhibits"]; PRMT1 -> EGFR_Pathway [label="Regulates"]; PRMT1 -> Wnt_Pathway [label="Activates"]; PRMT1 -> RNA_Metabolism [label="Regulates"]; RNA_Metabolism -> DDR [label="Impacts", style=dashed]; EGFR_Pathway -> Cell_Proliferation; Wnt_Pathway -> Cell_Proliferation; DDR -> Cell_Proliferation [label="Inhibits"]; }

Caption: Inhibition of Type I PRMTs by GSK3368715 impacts multiple oncogenic pathways.

Experimental Workflow for Evaluating GSK3368715

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="General Workflow for Preclinical Evaluation of GSK3368715", pad="0.5", nodesep="0.3", ranksep="0.5"]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

Biochemical_Assay [label="Biochemical Assays\n(PRMT Inhibition, IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Cellular_Assays [label="Cellular Assays\n(Proliferation, Apoptosis, IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; PD_Biomarkers [label="Pharmacodynamic Biomarker\nAnalysis (e.g., hnRNP-A1 methylation)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo_Models [label="In Vivo Xenograft\nModels", fillcolor="#F1F3F4", fontcolor="#202124"]; PK_PD_Modeling [label="Pharmacokinetic/\nPharmacodynamic Modeling", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical_Trials [label="Clinical Trials", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Biochemical_Assay -> Cellular_Assays; Cellular_Assays -> PD_Biomarkers; Cellular_Assays -> In_Vivo_Models; PD_Biomarkers -> In_Vivo_Models; In_Vivo_Models -> PK_PD_Modeling; PK_PD_Modeling -> Clinical_Trials; }

Caption: A stepwise approach for the preclinical to clinical evaluation of GSK3368715.

Detailed Experimental Protocols

In Vitro PRMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK3368715 against a specific Type I PRMT enzyme.

Materials:

-

Recombinant human PRMT enzyme (e.g., PRMT1)

-

Biotinylated peptide substrate (e.g., histone H4 peptide)

-

S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)

-

GSK3368715

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Streptavidin-coated plates

-

Scintillation cocktail and counter

Procedure:

-

Prepare a serial dilution of GSK3368715 in DMSO and then dilute further in assay buffer.

-

In a reaction plate, combine the PRMT enzyme, peptide substrate, and varying concentrations of GSK3368715 or vehicle control (DMSO).

-

Initiate the reaction by adding [3H]-SAM.

-

Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an excess of cold, non-radiolabeled SAM.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated peptide to bind.

-

Wash the plate to remove unbound [3H]-SAM.

-

Add scintillation cocktail to each well and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each GSK3368715 concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of GSK3368715 on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

GSK3368715

-

96-well clear-bottom, white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of GSK3368715 or vehicle control.

-

Incubate the plate for a specified duration (e.g., 72 hours).

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well, following the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Normalize the data to the vehicle-treated control wells and calculate the IC50 value.

Western Blot Analysis of Arginine Methylation

Objective: To assess the effect of GSK3368715 on the levels of asymmetrically dimethylated proteins in cells.

Materials:

-

Cancer cell line

-

GSK3368715

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-ADMA, anti-hnRNP-A1)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Treat cells with GSK3368715 or vehicle control for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Normalize the signal to a loading control (e.g., β-actin or GAPDH).

Pharmacodynamic Biomarker Analysis: hnRNP-A1 Methylation

Heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) has been identified as a pharmacodynamic biomarker for Type I PRMT inhibition.[9] Treatment with GSK3368715 leads to a reduction in asymmetric dimethylarginine on hnRNP-A1.[10]

Methodology:

-

Sample Collection: Peripheral blood mononuclear cells (PBMCs) or tumor biopsies can be collected from subjects.[10]

-

Protein Extraction and Digestion: hnRNP-A1 is immunoprecipitated from the cell or tissue lysate, followed by tryptic digestion.

-

Mass Spectrometry: The resulting peptides are analyzed by targeted liquid chromatography-mass spectrometry (LC-MS) to quantify the levels of specific methylated arginine residues on hnRNP-A1.[9]

-

Immunoassays: Alternatively, specific antibodies that recognize the methylated forms of hnRNP-A1 can be used in immunoassays such as ELISA or Western blotting for a more high-throughput analysis.[9]

Conclusion and Future Perspectives

GSK3368715 has been instrumental in validating Type I PRMTs as a therapeutic target in oncology. Despite its clinical development being halted, the preclinical data demonstrating its potent anti-tumor activity and the insights gained from the Phase 1 trial provide a strong foundation for the development of next-generation Type I PRMT inhibitors.[10] A key learning is the potential for synergistic activity when combining Type I PRMT inhibition with PRMT5 inhibition, particularly in cancers with MTAP deletion.[11] Future research should focus on developing inhibitors with an improved safety profile and exploring rational combination strategies to overcome resistance and enhance efficacy. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers continuing to explore the therapeutic potential of targeting arginine methylation in cancer and other diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of hnRNP-A1 as a pharmacodynamic biomarker of type I PRMT inhibition in blood and tumor tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of GSK3368715 in Inhibiting PRMT1-Mediated Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK3368715 is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a particularly high affinity for PRMT1. This technical guide provides an in-depth overview of the mechanism of action of GSK3368715, its impact on PRMT1-mediated methylation, and its effects on key cellular signaling pathways implicated in cancer. Detailed experimental protocols and quantitative data are presented to support researchers in the study of this compound and the broader field of arginine methylation.

Introduction to GSK3368715 and PRMT1

Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair.[1] Type I PRMTs, which include PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8, are responsible for the formation of asymmetric dimethylarginine (aDMA).[2]

PRMT1 is the predominant Type I PRMT, accounting for over 85% of aDMA formation in mammalian cells.[3] Its dysregulation has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[4] GSK3368715 (also known as EPZ019997) was developed as a potent and selective inhibitor of Type I PRMTs to investigate the therapeutic potential of targeting this enzyme family.[2]

Mechanism of Action of GSK3368715

GSK3368715 is a SAM-uncompetitive inhibitor, meaning it binds to the PRMT-substrate complex.[2] This mode of inhibition leads to a global reduction in aDMA levels and a concurrent increase in monomethylarginine (MMA) and symmetric dimethylarginine (sDMA) as the cellular methylation landscape shifts.[1]

Quantitative Data

The inhibitory activity of GSK3368715 against various PRMTs has been characterized by determining its half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app).

| Target | IC50 (nM) | Ki app (nM) |

| PRMT1 | 3.1[2] | 1.5[1] |

| PRMT3 | 48[2] | - |

| PRMT4 | 1148[2] | - |

| PRMT6 | 5.7[2] | - |

| PRMT8 | 1.7[2] | 81[1] |

Impact on Cellular Signaling Pathways

Inhibition of PRMT1 by GSK3368715 has been shown to modulate key signaling pathways that are frequently dysregulated in cancer, most notably the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.

EGFR Signaling Pathway

PRMT1 has been demonstrated to directly methylate the extracellular domain of EGFR at arginine residues 198 and 200.[5][6] This methylation event enhances the binding of EGF to its receptor, promoting receptor dimerization and subsequent activation of downstream signaling cascades.[7] By inhibiting PRMT1, GSK3368715 prevents this methylation, thereby attenuating EGFR signaling.

Wnt Signaling Pathway

PRMT1 is required for canonical Wnt signaling.[8] It has been shown to methylate multiple components of the Wnt pathway, including Axin, which facilitates its interaction with GSK3β.[8] Inhibition of PRMT1 with GSK3368715 disrupts these methylation events, leading to the suppression of Wnt target gene expression.

Experimental Protocols

In-Cell Western Assay for Global Methylation

This protocol describes a method to assess the effect of GSK3368715 on global arginine methylation in cells.

Materials:

-

RKO cells (or other suitable cell line)

-

GSK3368715

-

384-well clear-bottom plates

-

Ice-cold methanol (B129727)

-

Phosphate-buffered saline (PBS)

-

Odyssey blocking buffer (LI-COR)

-

Primary antibodies against aDMA, MMA, and sDMA

-

IRDye-conjugated secondary antibodies

-

Odyssey Infrared Imaging System (LI-COR)

Procedure:

-

Seed RKO cells in a 384-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of GSK3368715 (e.g., 0.03 nM to 30 µM) or DMSO as a vehicle control for 72 hours.[1]

-

Fix the cells with ice-cold methanol for 30 minutes at room temperature.[1]

-

Wash the wells with PBS.

-

Block with Odyssey blocking buffer for 1 hour at room temperature.[1]

-

Incubate with primary antibodies diluted in Odyssey blocking buffer overnight at 4°C.

-

Wash the wells with PBS containing 0.1% Tween-20.

-

Incubate with IRDye-conjugated secondary antibodies diluted in Odyssey blocking buffer for 1 hour at room temperature.

-

Wash the wells with PBS containing 0.1% Tween-20.

-

Scan the plate using an Odyssey Infrared Imaging System.

Western Blot for Histone H4 Arginine 3 Methylation (H4R3me2a)

This protocol details the detection of a specific PRMT1-mediated histone mark.

Materials:

-

Cell lysates treated with GSK3368715 or control

-

RIPA buffer

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibody against H4R3me2a

-

Primary antibody against total Histone H4 (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.[9]

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.[9]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.[10]

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an ECL substrate.

-

Strip the membrane and re-probe with an anti-total Histone H4 antibody as a loading control.

Mass Spectrometry for Global Methylome Analysis

This protocol provides a general workflow for analyzing changes in the protein methylome following GSK3368715 treatment.

Procedure:

-

Sample Preparation:

-

Lyse cells and extract proteins.

-

Reduce, alkylate, and digest proteins into peptides (e.g., with trypsin).

-

Enrich for methylated peptides using techniques like strong cation exchange (SCX) chromatography or immunoaffinity purification with pan-methyl-arginine antibodies.

-

-

LC-MS/MS Analysis:

-

Separate the enriched peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and identify the location and type of methylation.

-

-

Data Analysis:

-

Use database search algorithms to identify the methylated proteins and peptides.

-

Quantify the changes in methylation levels between GSK3368715-treated and control samples.

-

In Vivo Studies

GSK3368715 has demonstrated anti-tumor activity in various mouse xenograft models.

| Cancer Model | Dosage | Tumor Growth Inhibition |

| Diffuse Large B-cell Lymphoma (Toledo) | 75 mg/kg, oral | Tumor regression |

| Pancreatic Cancer (BxPC-3) | 150 mg/kg, oral | 78% |

| Pancreatic Cancer (BxPC-3) | 300 mg/kg, oral | 97% |

| Clear Cell Renal Carcinoma (ACHN) | 150 mg/kg, oral | 98% |

| Triple-Negative Breast Cancer (MDA-MB-468) | 150 mg/kg, oral | 85% |

Clinical Development

A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety and efficacy of GSK3368715 in patients with advanced solid tumors.[11] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[11]

Conclusion

GSK3368715 is a valuable research tool for elucidating the role of PRMT1 in normal physiology and disease. Its potent and selective inhibition of Type I PRMTs allows for the detailed investigation of the consequences of blocking arginine methylation. While its clinical development has been halted, the preclinical data and the mechanistic insights gained from studying GSK3368715 continue to underscore the importance of PRMT1 as a therapeutic target in oncology. Further research into the development of PRMT1 inhibitors with improved safety profiles is warranted.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]

- 4. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. JCI - PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response [jci.org]

- 7. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arginine methylation is required for canonical Wnt signaling and endolysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK3368715 preclinical data in solid tumors

An In-Depth Technical Guide to the Preclinical Data of GSK3368715 in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715, also identified as EPZ019997, is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes crucial for post-translational modification of proteins through arginine methylation, a process frequently dysregulated in various cancers.[1][3] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the asymmetric dimethylation of arginine residues on both histone and non-histone substrates.[1][3] This inhibition disrupts critical cellular processes, including gene expression, RNA metabolism, DNA damage response, and key signaling pathways, leading to anti-proliferative effects in a broad spectrum of cancer models.[1][2][4]

While GSK3368715 demonstrated anti-cancer activity in preclinical studies, its clinical development was halted.[3][5] A Phase 1 study in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events, coupled with limited target engagement at lower doses and a lack of significant clinical efficacy.[5] Despite this, the preclinical data for GSK3368715 provide a valuable foundation for understanding the therapeutic potential of targeting Type I PRMTs in oncology.[1]

Quantitative Data Presentation

The preclinical efficacy of GSK3368715 has been quantified through various biochemical and cell-based assays, as well as in vivo tumor models.

Table 1: Biochemical Inhibitory Activity of GSK3368715 against Type I PRMTs

| Target PRMT | IC50 (nM) | Apparent Kᵢ (Kᵢᵃᵖᵖ) (nM) |

| PRMT1 | 3.1[6][7] | 1.5[8] |

| PRMT3 | 48[6][7] | N/A |

| PRMT4 (CARM1) | 1148[6][7] | N/A |

| PRMT6 | 5.7[6][7] | N/A |

| PRMT8 | 1.7[6][7] | 81[8] |

Table 2: In Vitro Anti-Proliferative Activity of GSK3368715

| Cell Lines | Key Findings |

| Panel of 249 Cancer Cell Lines | Showed ≥50% growth inhibition in the majority of cell lines, representing 12 different tumor types.[7] |

| Solid Tumor Cell Lines | Cytostatic responses were observed in the majority of solid tumors tested.[3] |

| MTAP-deficient Pancreatic Cancer Cells | Deficiency in the enzyme methylthioadenosine phosphorylase (MTAP) was associated with a cytotoxic response.[3][9] |

Table 3: In Vivo Anti-Tumor Efficacy of GSK3368715 in Xenograft Models

| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |

| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral, once daily | 78% tumor growth inhibition.[1][7] |

| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral, once daily | 97% tumor growth inhibition.[7] |

| Diffuse Large B-Cell Lymphoma | Toledo | 75 mg/kg, oral, once daily | Resulted in tumor regression.[1] |

Signaling Pathways and Experimental Workflows

Mechanism of Action and Signaling Pathways

GSK3368715 inhibits Type I PRMTs, which are responsible for asymmetric dimethylarginine (ADMA) formation on substrate proteins. This inhibition leads to a global decrease in ADMA and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][8] The disruption of this methylation balance impacts several oncogenic signaling pathways.

Caption: GSK3368715 inhibits PRMT1, disrupting downstream signaling.

General Workflow for In Vivo Xenograft Studies

Preclinical evaluation of GSK3368715 in solid tumors typically follows a standardized xenograft model workflow to assess anti-tumor efficacy.

Caption: Standard experimental workflow for in vivo xenograft models.

Experimental Protocols

In Vitro Radiometric PRMT Inhibition Assay

This biochemical assay is used to determine the IC50 value of GSK3368715 against specific PRMT enzymes.

-

Reaction Mixture Preparation : A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.[6]

-

Inhibitor Addition : Varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) are added to the reaction mixture.[6]

-

Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the methylation reaction to proceed.[6]

-

Reaction Termination : The reaction is stopped by adding a quenching solution, such as trichloroacetic acid.[6]

-

Detection : The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[6]

-

Data Analysis : The percent inhibition for each GSK3368715 concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[6]

In Vitro Cell Proliferation Assay (In-Cell Western)

This assay measures the anti-proliferative effects of GSK3368715 on cancer cell lines.

-

Cell Seeding : Cancer cells (e.g., RKO cells) are seeded in 384-well plates and allowed to adhere.[8]

-

Compound Treatment : Cells are treated with a serial dilution of GSK3368715 (e.g., 0.03 nM to 29.3 µM) or a DMSO vehicle control.[8]

-

Incubation : Plates are incubated for 3 days at 37°C in 5% CO₂.[8]

-

Fixation and Permeabilization : Cells are fixed with ice-cold methanol (B129727) for 30 minutes at room temperature.[8]

-

Blocking and Staining : After washing with PBS, cells are incubated with a blocking buffer, followed by primary antibodies for cellular targets and normalization, and then fluorescently-labeled secondary antibodies.

-

Data Acquisition : The plate is scanned on an imaging system (e.g., Odyssey) to quantify the fluorescence intensity, which correlates with cell number.

In Vivo BxPC-3 Pancreatic Cancer Xenograft Model

This in vivo model assesses the anti-tumor efficacy of GSK3368715 in a solid tumor context.

-

Cell Culture and Implantation : BxPC-3 human pancreatic adenocarcinoma cells are cultured in appropriate media. 5 x 10⁶ cells, mixed with Matrigel, are injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).[1]

-

Tumor Growth and Randomization : Mice are monitored for tumor growth. When tumors reach an average volume of 150-200 mm³, the mice are randomized into treatment and control groups.[1]

-

Drug Administration : GSK3368715 is administered orally once daily at specified doses (e.g., 150 mg/kg). The control group receives a vehicle control (e.g., 0.5% methylcellulose).[1]

-

Tumor Measurement : Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (length × width²)/2.[1]

-

Endpoint and Analysis : The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and may be used for pharmacodynamic analysis. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. librarysearch.colby.edu [librarysearch.colby.edu]

In Vitro Inhibitory Profile of GSK3368715 Against Protein Arginine Methyltransferases (PRMTs): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715, also known as EPZ019997, is a potent and selective, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes.[3][4] Dysregulation of Type I PRMT activity is implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[3] GSK3368715 acts as a SAM-uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1][2][5] This technical guide provides a comprehensive overview of the in vitro inhibitory activity of GSK3368715 against PRMT enzymes, details the experimental methodologies for its characterization, and illustrates its impact on key cellular signaling pathways.

Quantitative Inhibitory Activity

The inhibitory potency of GSK3368715 has been quantified against a panel of PRMT enzymes using various biochemical assays. The half-maximal inhibitory concentration (IC50) and apparent inhibition constant (Ki app) values are summarized below, providing a clear comparison of its activity across different PRMT isoforms.

| Enzyme | IC50 (nM) | Ki app (nM) | Enzyme Type |

| PRMT1 | 3.1[2][4] | 1.5 - 81[5] | Type I |

| PRMT3 | 48[2][4] | 1.5 - 81[5] | Type I |

| PRMT4 | 1148[2][4] | 1.5 - 81[5] | Type I |

| PRMT6 | 5.7[2][4] | 1.5 - 81[5] | Type I |

| PRMT8 | 1.7[2][4] | 1.5 - 81[5] | Type I |

Experimental Protocols

The determination of the in vitro inhibitory activity of GSK3368715 involves standardized biochemical and cellular assays. The following are detailed methodologies for key experiments.

In Vitro Histone Methyltransferase (HMT) Assay (Radiometric)

This assay is a fundamental method for quantifying the enzymatic activity of PRMTs and the inhibitory effect of compounds like GSK3368715.[1][6]

Principle: The assay measures the transfer of a radiolabeled methyl group from S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM) to a histone peptide substrate by a recombinant PRMT enzyme. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound.[6][7]

Methodology:

-

Compound Preparation: Prepare serial dilutions of GSK3368715 in an appropriate assay buffer. A vehicle control (e.g., DMSO) should be included, ensuring the final solvent concentration is consistent across all reactions and typically does not exceed 1%.[6]

-

Reaction Mixture Preparation: In a microplate, combine the recombinant human PRMT enzyme (e.g., PRMT1), the histone H4 peptide substrate, and the assay buffer.[6][8]

-

Inhibitor Incubation: Add the diluted GSK3368715 or vehicle control to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[6]

-

Reaction Initiation: Initiate the methyltransferase reaction by adding ³H-SAM.[6]

-

Reaction Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 1 hour).[6]

-

Reaction Termination: Stop the reaction by adding an agent that precipitates proteins, such as trichloroacetic acid (TCA).[6]

-

Measurement of Incorporated Radioactivity: Transfer the reaction mixture to a filter plate to separate the precipitated, radiolabeled histone peptides from the unincorporated ³H-SAM. After washing, a scintillation fluid is added, and the incorporated radioactivity is measured using a scintillation counter.[6]

-

Data Analysis: Calculate the percentage of inhibition for each GSK3368715 concentration relative to the vehicle control to determine the IC50 value.[6]

Cellular Western Blot for Arginine Methylation

This assay assesses the ability of GSK3368715 to inhibit PRMT activity within a cellular context by measuring the levels of asymmetrically dimethylated arginine (ADMA) on total cellular proteins.[6]

Principle: Cells are treated with GSK3368715, and the total protein is extracted. Western blotting is then performed using an antibody specific for the ADMA modification to detect changes in the overall level of this post-translational modification.

Methodology:

-

Cell Culture and Treatment: Seed a cancer cell line of interest in a multi-well plate and allow for adherence. Treat the cells with varying concentrations of GSK3368715 or a vehicle control for a specified period (e.g., 24-72 hours).[6]

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable cell lysis buffer to extract total protein.[6]

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the bicinchoninic acid (BCA) assay.[6]

-

Sample Preparation: Denature equal amounts of protein from each sample by boiling in Laemmli buffer.[6]

-

SDS-PAGE and Protein Transfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.[6]

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.[6]

-

Incubate the membrane with a primary antibody that specifically recognizes ADMA overnight at 4°C.[6]

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[6]

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponding to ADMA-containing proteins will decrease with effective PRMT1 inhibition.[6]

Key Signaling Pathways Modulated by GSK3368715

Inhibition of Type I PRMTs by GSK3368715 leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer.[1]

EGFR Signaling Pathway

PRMT1 can regulate the Epidermal Growth Factor Receptor (EGFR) signaling pathway through direct methylation of EGFR and by being recruited to the EGFR promoter to activate its transcription.[1][9] Inhibition of PRMT1 with GSK3368715 can lead to the downregulation of EGFR signaling, a key driver of cell proliferation and survival in many cancers.[1][9]

Wnt Signaling Pathway

PRMT1 can also activate the canonical Wnt signaling pathway.[9] It has been shown to be recruited to the promoters of key Wnt pathway components, leading to their increased transcription.[1][9] By inhibiting PRMT1, GSK3368715 can suppress Wnt signaling, which is crucial for cancer cell proliferation and maintenance.[1]

RNA Metabolism and DNA Damage Response

PRMT1 plays a significant role in various aspects of RNA metabolism, including RNA splicing and transcription termination.[1] Inhibition of PRMT1 can impair these processes, leading to a downregulation of pathways involved in the DNA damage response. This can induce genomic instability and ultimately inhibit tumor growth.[1]

Conclusion

GSK3368715 is a potent inhibitor of Type I PRMTs with nanomolar efficacy against several key isoforms. The in vitro characterization of its inhibitory activity through robust biochemical and cellular assays provides a solid foundation for understanding its mechanism of action. By modulating critical signaling pathways such as EGFR and Wnt, and impacting fundamental cellular processes like RNA metabolism and DNA damage response, GSK3368715 demonstrates significant potential as a therapeutic agent in oncology. Further investigation into its clinical application is warranted, although a Phase 1 study was terminated early due to safety concerns and limited efficacy at the doses tested.[10][11] Nevertheless, the data gathered on GSK3368715 underscores the therapeutic promise of targeting PRMT1 in cancer.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Facebook [cancer.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

GSK3368715: An In-Depth Technical Guide on its Effects on Arginine Methylation States

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] This class of enzymes plays a critical role in post-translational modification by catalyzing the transfer of methyl groups to arginine residues on histone and non-histone proteins.[2] Specifically, Type I PRMTs (PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[3] The dysregulation of Type I PRMT activity has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[4]

GSK3368715 functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[5] Its inhibition of Type I PRMTs leads to a significant shift in the cellular arginine methylation landscape, primarily characterized by a decrease in ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[6] This alteration of arginine methylation states disrupts critical cellular processes, including signal transduction, RNA metabolism, and the DNA damage response, ultimately leading to anti-proliferative effects in various cancer models.[7][8]

Although the clinical development of GSK3368715 was halted due to a higher-than-expected incidence of thromboembolic events in a Phase 1 trial, it remains an invaluable tool for preclinical research aimed at understanding the biological consequences of Type I PRMT inhibition.[1] This guide provides a comprehensive overview of the quantitative effects of GSK3368715 on arginine methylation, detailed experimental protocols for assessing these effects, and a visualization of the key signaling pathways involved.

Data Presentation: Quantitative Effects of GSK3368715

The following tables summarize the quantitative data on the inhibitory activity of GSK3368715 and its impact on arginine methylation and cell proliferation.

| PRMT Isoform | IC50 (nM) |

| PRMT1 | 3.1[2][9] |

| PRMT3 | 48[2][9] |

| PRMT4 (CARM1) | 1148[2][9] |

| PRMT6 | 5.7[2][9] |

| PRMT8 | 1.7[2][9] |

| Cell Line | Cancer Type | gIC50 (nM) |

| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59[2] |

| Cell Line | Treatment | Change in Arginine Methylation State |

| HeLa | 2 µM GSK3368715 | Doubled levels of SDMA/MMA[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of GSK3368715 on arginine methylation.

In Vitro PRMT Inhibition Assay (Radiometric)

This assay is employed to determine the potency of GSK3368715 against specific PRMT enzymes.[3]

Materials:

-

Recombinant human PRMT enzyme (e.g., PRMT1, PRMT6)

-

Histone H4 peptide (substrate)

-

S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)

-

GSK3368715

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT, 10 mM MgCl₂)

-

Phosphocellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of GSK3368715 in the assay buffer.

-

In a reaction plate, combine the PRMT enzyme, histone H4 peptide, and GSK3368715 (or vehicle control).

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).[3]

-

Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper.[3]

-

Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.5) to remove unincorporated ³H-SAM.[3]

-

Allow the filter paper to dry.

-

Place the filter paper in scintillation vials with scintillation fluid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each GSK3368715 concentration and determine the IC50 value.

Western Blotting for Arginine Methylation

This method is used to assess the changes in global and substrate-specific arginine methylation in cells treated with GSK3368715.[3]

Materials:

-

Cell lines of interest

-

GSK3368715

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ADMA, anti-MMA, anti-SDMA, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of GSK3368715 or vehicle control for a specified duration (e.g., 72 hours).

-

Harvest cells and prepare whole-cell lysates.

-

Quantify protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of methylated proteins.

Mass Spectrometry-Based Analysis of Arginine Methylation

This protocol provides a general workflow for the large-scale identification and quantification of arginine methylation sites affected by GSK3368715.

Procedure:

-

Protein Extraction and Digestion:

-

Treat cells with GSK3368715 or vehicle control.

-

Harvest cells and lyse to extract total protein.

-

Reduce and alkylate the proteins.

-

Digest proteins into peptides using a protease such as trypsin.

-

-

Peptide Enrichment (Optional but Recommended):

-

To increase the detection of low-abundance methylated peptides, perform an enrichment step. This can be achieved through immunoaffinity purification using antibodies specific for MMA, ADMA, or SDMA.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Separate the peptides using nanoflow liquid chromatography.

-

Analyze the eluted peptides using a high-resolution mass spectrometer.

-

Employ data-dependent acquisition, alternating between CID (Collision-Induced Dissociation) and ETD (Electron Transfer Dissociation) fragmentation methods. ETD is particularly useful for localizing methylation sites on arginine-rich peptides.[5]

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a protein database to identify peptides and their modifications.

-

Set variable modifications to include monomethylation and dimethylation of arginine.

-

Quantify the relative abundance of methylated peptides between GSK3368715-treated and control samples.

-

Visualization of Signaling Pathways and Workflows

Mechanism of Action of GSK3368715

Experimental Workflow for Assessing GSK3368715 Effects

GSK3368715 and Key Signaling Pathways

EGFR Signaling Pathway

Wnt Signaling Pathway

cGAS-STING Signaling Pathway

References

- 1. A Method for Large-scale Identification of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteomic Analysis of Arginine Methylation Sites in Human Cells Reveals Dynamic Regulation During Transcriptional Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Accurate Localization and Relative Quantification of Arginine Methylation Using Nanoflow Liquid Chromatography Coupled to Electron Transfer Dissociation and Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. PRMT1 mediated methylation of cGAS suppresses anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

GSK3368715: A Technical Guide to a First-in-Class Type I PRMT Inhibitor and its Role in Epigenetic Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

GSK3368715 is a potent, orally bioavailable, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] This technical guide provides a comprehensive overview of GSK3368715, detailing its mechanism of action, its impact on epigenetic modifications, and its potential as a therapeutic agent, particularly in oncology. The document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and development efforts. While preclinical studies demonstrated promising anti-tumor activity, the Phase 1 clinical trial (NCT03666988) was terminated due to a higher-than-expected rate of thromboembolic events and limited clinical efficacy at well-tolerated doses.[4] Understanding the intricate molecular interactions and biological consequences of GSK3368715 inhibition remains a critical area of investigation.

Introduction to GSK3368715 and Protein Arginine Methylation

Protein arginine methylation is a crucial post-translational modification that governs a multitude of cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair.[1] This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). Type I PRMTs (PRMT1, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) are responsible for the formation of asymmetric dimethylarginine (ADMA).[1][5] Dysregulation of Type I PRMT activity is frequently observed in various cancers, contributing to tumor progression and survival.[1][6]

GSK3368715 emerged as a first-in-class inhibitor specifically targeting Type I PRMTs.[4] By inhibiting these enzymes, GSK3368715 blocks the synthesis of ADMA, leading to a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1] This shift in arginine methylation patterns disrupts the downstream signaling pathways that are dependent on ADMA-modified proteins, thereby exerting its anti-proliferative effects.

Quantitative Inhibitory Activity of GSK3368715

The potency of GSK3368715 against various Type I PRMTs has been characterized through biochemical assays. The following tables summarize the key inhibitory constants.

| Target PRMT | IC50 (nM) |

| PRMT1 | 3.1[3] |

| PRMT3 | 48[3] |

| PRMT4 (CARM1) | 1148[3] |

| PRMT6 | 5.7[3] |

| PRMT8 | 1.7[3] |

| Table 1: IC50 Values for GSK3368715 Against Type I PRMTs. |

| Target PRMT | Kiapp (nM) |

| PRMT1 | 1.5-3.1 |

| PRMT3 | 48 |

| PRMT4 (CARM1) | 1148 |

| PRMT6 | 5.7 |

| PRMT8 | 1.7-81 |

| Table 2: Apparent Ki (Kiapp) Values for GSK3368715 Against Type I PRMTs. |

Core Signaling Pathways and Mechanism of Action

GSK3368715's primary mechanism of action is the competitive inhibition of Type I PRMTs, which leads to a global reduction in ADMA levels on both histone and non-histone proteins. This has significant downstream consequences on cellular signaling and function.

Impact on Histone Methylation

Type I PRMTs, particularly PRMT1, asymmetrically dimethylate arginine residues on histone tails, such as H4R3. This modification is generally associated with transcriptional activation. By inhibiting PRMT1, GSK3368715 is expected to reduce H4R3me2a levels, leading to changes in gene expression.

Regulation of RNA Splicing

A critical role of Type I PRMTs is the methylation of various RNA-binding proteins, including components of the spliceosome.[7] Inhibition by GSK3368715 can, therefore, lead to global changes in pre-mRNA splicing, which can contribute to its anti-cancer effects.[7]

Synergy with PRMT5 Inhibition in MTAP-deficient Cancers

A significant finding is the synergistic anti-tumor activity of GSK3368715 when combined with PRMT5 inhibitors, particularly in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][8] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[9] This partial inhibition of PRMT5 sensitizes cancer cells to the effects of a Type I PRMT inhibitor like GSK3368715.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of GSK3368715.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for Histone Marks

Objective: To determine the genomic localization of specific histone methylation marks (e.g., H4R3me2a) following treatment with GSK3368715.

-

Cell Culture and Treatment: Plate cells at an appropriate density and treat with GSK3368715 or vehicle control (e.g., DMSO) for the desired time period.

-

Cross-linking: Cross-link protein-DNA complexes by adding formaldehyde (B43269) directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-500 bp using sonication. The optimal sonication conditions should be empirically determined for each cell line and instrument.

-

Immunoprecipitation: Pre-clear the chromatin with Protein A/G magnetic beads. Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for the histone mark of interest (e.g., anti-H4R3me2a) or a negative control IgG.

-

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA using a column-based kit or phenol-chloroform extraction.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of enrichment for the histone mark.

RNA Sequencing (RNA-Seq) for Gene Expression and Splicing Analysis

Objective: To assess the global changes in gene expression and alternative splicing events induced by GSK3368715.

-

Cell Culture and Treatment: Treat cells with GSK3368715 or vehicle control as described for ChIP-Seq.

-

RNA Extraction: Harvest cells and extract total RNA using a suitable kit, ensuring high quality and integrity of the RNA (RIN > 8).

-

Library Preparation: Prepare RNA-Seq libraries from the total RNA. This typically involves poly(A) selection or ribosomal RNA depletion, followed by fragmentation, reverse transcription, and adapter ligation.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis:

-

Quality Control: Assess the quality of the raw sequencing reads.

-

Alignment: Align the reads to the reference genome.

-

Differential Gene Expression: Quantify gene expression levels and identify differentially expressed genes between GSK3368715-treated and control samples.

-

Alternative Splicing Analysis: Analyze changes in splicing patterns, such as exon skipping, intron retention, and alternative splice site usage.

-

Measurement of ADMA and SDMA by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To quantify the intracellular levels of ADMA and SDMA in response to GSK3368715 treatment.

-

Sample Preparation:

-

Harvest cells treated with GSK3368715 or vehicle control.

-

Lyse the cells and precipitate proteins using a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Centrifuge to pellet the protein and collect the supernatant containing the methylated arginines.

-

-

LC-MS Analysis:

-

Inject the supernatant onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate ADMA and SDMA from other cellular components using an appropriate chromatography column and mobile phase gradient.

-

Detect and quantify ADMA and SDMA using multiple reaction monitoring (MRM) in the mass spectrometer. Stable isotope-labeled internal standards for ADMA and SDMA should be used for accurate quantification.

-

-

Data Analysis:

-

Generate standard curves using known concentrations of ADMA and SDMA.

-

Calculate the concentrations of ADMA and SDMA in the samples based on the standard curves and normalize to the total protein concentration or cell number.

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of GSK3368715 on a cancer cell line.

Clinical Development and Future Perspectives

The Phase 1 clinical trial of GSK3368715 (NCT03666988) in patients with advanced solid tumors was initiated to evaluate its safety, pharmacokinetics, and pharmacodynamics.[4][10] The study involved dose escalation of orally administered GSK3368715.[4] However, the trial was terminated prematurely due to a higher-than-expected incidence of thromboembolic events, particularly at the 200 mg dose level.[4] Furthermore, target engagement in tumor biopsies was modest and variable at the 100 mg dose, and the best response observed was stable disease in a subset of patients.[4]

Despite the setback in its clinical development, the study of GSK3368715 has provided valuable insights into the therapeutic potential and challenges of targeting Type I PRMTs. The observed synergy with PRMT5 inhibition in MTAP-deficient cancers remains a compelling rationale for exploring this therapeutic strategy further.[5][8] Future research may focus on developing second-generation Type I PRMT inhibitors with improved safety profiles and greater potency. Additionally, the identification of predictive biomarkers beyond MTAP status could help in selecting patient populations most likely to benefit from this class of epigenetic modulators.

Conclusion

GSK3368715 is a pioneering molecule in the field of epigenetic therapy, offering a tool to probe the complex biology of protein arginine methylation. Its ability to modulate the epigenetic landscape by inhibiting Type I PRMTs has demonstrated clear anti-proliferative effects in preclinical models. While its clinical journey was halted, the knowledge gained from its development continues to inform the design of novel epigenetic drugs. The intricate interplay between different PRMTs and the context-dependent effects of their inhibition underscore the need for continued research to fully unlock the therapeutic potential of targeting this fundamental cellular process. This technical guide serves as a foundational resource for researchers dedicated to advancing this exciting field of cancer therapy.

References

- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Therapeutic Targeting of RNA Splicing Catalysis through Inhibition of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

The Discovery and Development of GSK3368715: A Technical Whitepaper on a First-in-Class PRMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of GSK3368715 (also known as EPZ019997), a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] Dysregulation of PRMTs, particularly PRMT1, is implicated in the pathogenesis of various cancers, making them a compelling therapeutic target.[3][4] This document details the mechanism of action, quantitative inhibitory activity, preclinical efficacy, and key experimental methodologies used in the evaluation of GSK3368715. Furthermore, it explores the intricate signaling pathways modulated by this inhibitor and discusses the outcomes of its clinical evaluation.

Introduction: Targeting Protein Arginine Methylation in Oncology

Protein arginine methylation is a critical post-translational modification that governs a multitude of cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[5][6] This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs). Type I PRMTs (PRMT1, 3, 4, 6, and 8) are responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][6]

PRMT1 is the predominant Type I enzyme, and its overexpression has been correlated with the progression of numerous solid and hematological malignancies.[3][7] This has positioned PRMT1 as an attractive target for anticancer drug development. GSK3368715 emerged from these efforts as a first-in-class, potent, and selective inhibitor of Type I PRMTs.[2]

Mechanism of Action of GSK3368715